2-Benzyl-4,6-dimethylpyrimidin-5-ol
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Overview
Description
2-Benzyl-4,6-dimethylpyrimidin-5-ol is a chemical compound with the molecular formula C13H14N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a benzyl group attached to the pyrimidine ring, along with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,6-dimethylpyrimidin-5-ol typically involves the reaction of benzyl bromide with 2,4,6-trimethylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl position is substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Benzyl-4,6-dimethylpyrimidin-5-one.
Reduction: this compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-4,6-dimethylpyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzyl-4,6-dimethylpyrimidin-5-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s hydroxyl group and aromatic ring system play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidin-5-ol: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
6-Amino-2,4,5-trimethylpyridin-3-ol: Contains an amino group, which can alter its reactivity and biological activity compared to 2-Benzyl-4,6-dimethylpyrimidin-5-ol.
Uniqueness
This compound is unique due to its benzyl group, which enhances its hydrophobicity and potentially its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and makes it a valuable scaffold for drug design.
Properties
CAS No. |
88070-36-4 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-benzyl-4,6-dimethylpyrimidin-5-ol |
InChI |
InChI=1S/C13H14N2O/c1-9-13(16)10(2)15-12(14-9)8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3 |
InChI Key |
SWQZUBTYNADNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)CC2=CC=CC=C2)C)O |
Origin of Product |
United States |
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